Journal Name:Journal of Food Science and Technology
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IF:0
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Biodegradable trays based on Manihot esculenta Crantz starch and Zea mays husk flour
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.fpsl.2023.101129
The escalating interest in natural substitutes for polystyrene in packaging development has directed attention towards vegetable residues such as corn husk. The objective of this study is to engineer biodegradable trays via the thermoforming process using six different formulations of cassava starch and corn husk flour, each previously sieved with mesh sizes of 100 and 80, respectively. The trays were thermoformed at temperatures of 170 °C (lower side) and 200 °C (upper side), with a formation duration of two minutes. Physicochemical analyses of the trays reveal that increased concentrations of corn husk flour impart a shift in tray coloration from cream to a reddish-yellow hue. Parameters such as density (0.12–0.29 g/cm3), moisture content (5.65–9.94%), solubility (75.92–86.85%), water absorption (52.17–102.35%), and volatile solids (>65.34%) were evaluated. Concerning mechanical properties, increased concentrations of corn husk flour enhanced hardness (12.56–23.95 N), while fracturability ranged between 6.59 and 8.11 mm, tension from 0.012 to 0.024 MPa, and elongation from 0.53% to 1.52%. The blend of 85% cassava starch and 15% corn husk flour exhibited promising physical and mechanical properties for the formation of biodegradable trays. This formulation underwent further examination through X-ray diffraction analysis (XRD), thermogravimetric analysis (TGA), Fourier Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM). Future investigations should explore the potential applications of these biodegradable trays, which could serve as packaging for fruits, vegetables, bakery products, and more.
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Characterization of ionically crosslinked mango peel pectin-based films: Effect of different cations on the improved properties of film
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.fpsl.2023.101131
Mango peels are often dumped as waste, producing severe environmental issues. This study investigated the physicochemical properties of mango peel pectin and its based films prepared by crosslinking with cations. The results showed that pectin obtained from mango peel is high-methoxy pectin and consists of aggregates of linear homogalacturonan. Thin films were prepared with the extracted mango peel pectin crosslinked with Ca2+, Zn2+, and Cu2+, respectively, and were characterized. The crosslinking improved the properties of the pectin-based film, including tensile strength, hydrophobic properties, and thermal stability. Fourier transform infrared spectroscopy techniques and X-ray diffraction exhibited the nature of inter-molecular interactions between ions and pectin in films, while scanning electron microscope showed the observable differences in the microstructure. These results showed that the crosslinking of pectin with cations would provide new insight for preparing a pectin-based film with excellent properties.
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Assessment of the enhancement potential of salicylic acid on physicochemical, mechanical, barrier, and biodegradability features of potato starch films
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.fpsl.2023.101108
Filmogenic suspensions based on starch (S) and salicylic acid/starch (SA-S) were prepared and used to produce casted films (TPS and SA-TPS). An extensive characterization was conducted on both suspensions and casted films to assess their properties. Results evidenced that after storage for 120 days at 4 °C and 25 °C, the mold and yeast counts were significantly lower in the SA-S than in the S suspensions. Moreover, SA-S had a much lower initial viscosity than S. In reference to the films produced, salicylic acid caused a significant increase in film crystallinity, as well as a 2.3-fold increase in stress at break and a 3.8-fold increase in Young's modulus over the control films. Additionally, compared to TPS, the SA-TPS films exhibited a 46% decrease in water vapor permeability. All films showed a high biodegradation extent (≥85%) upon 75 days of home composting. These findings suggest that the salicylic acid addition at low concentrations (2 mM) can be a cost-effective approach for the development of highly stable starch filmogenic suspensions and also biobased films with distinguishing properties.
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Effects of molecular weight of polyethylene glycol on the moisture-absorption capacity and morphology of the channeling structure in desiccant composite
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.fpsl.2023.101086
Moisture removal inside the packaging of food and pharmaceutical products prevents their deterioration during storage. Therefore, the preparation of desiccants derived from moisture-absorbing materials is important. Herein, desiccant composites with channeling morphologies in the polypropylene (PP) matrix are prepared using polyethylene glycol (PEG) with different molecular weights (Mw) and molecular sieves (MS). The effects of the Mw on the formation, morphology, and stability of the channeling structure are investigated. All composites exhibit microphase separation morphology caused by the channeling structure. Accordingly, the PEG with an Mw of 8000 allows uniform microphase separation in the composite matrix owing to the higher chemical compatibility with MS in the formation of the channeling structure, thus inducing significant moisture absorption. Therefore, these composites can be used to introduce novel desiccant packaging in the food and pharmaceutical industries.
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Biodegradable composite films based on egg white protein and tea polyphenol: Physicochemical, structural and antibacterial properties
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.fpsl.2023.101098
Novel types of food packaging materials that exhibit prominent properties and are sufficiently environment-friendly have been continuously designed, reflecting an ongoing trend. This study aimed at preparing and characterizing egg white protein (EWP)-based composite films with and without tea polyphenol (TP) and comparing their physical properties, structural properties, decomposable properties and bacteriostasis. EWP-TP composite films were developed with glycerol as their plasticizer. As indicated by the mechanical results, the composite films exhibited higher elongation at break values (EAB) and tensile strength (TS) than the EWP film without the addition of TP. The structural and morphological properties were not significantly changed since cross-linking and intermolecular interactions were formed between the components in the films to different extents. Moreover, the composite films exhibited excellent antibacterial activities against Escherichia coli and Staphylococcus aureus on chilled pork in the presence of TP. Accordingly, the prepared films might serve as a freshness-keeping material on the application of meat preservation. The result of the biodegradation assessment confirmed that the EWP-TP composite films were considerably degraded and showed the potential applications in food packaging.
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Characterization of sodium alginate-based biodegradable edible film incorporated with Vitis vinifera leaf extract: Nano-scaled by ultrasound-assisted technology
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-03-27 , DOI: 10.1016/j.fpsl.2023.101068
Composite biodegradable edible films of sodium alginate were incorporated with Vitis vinifera (V. vinifera) leaf extract (VVLE) and quercetin to develop antioxidative and antimicrobial food packaging. Ultrasound-assisted (US) and bioactive molecule effects on the characteristics of the developed films were investigated. The films were analyzed for structural and physical properties, as well as antioxidative and antimicrobial activities. The incorporation of VVLE significantly improved the bioactive and antimicrobial activity of the developed films. Thickness, elongation at break, and moisture content of ultrasound-assisted pretreated films significantly decreased in comparison to non-treated samples. Fourier transform infrared (FT-IR) spectroscopy and scanning electron microscopy (SEM) indicated good compatibility of the components and well-dispersion of bioactive compounds in the alginate matrix. US pretreated film samples had smoother and more homogeneous surfaces than untreated films. The thermal stabilities of films were confirmed with thermogravimetric analysis, which suggested US significantly increased the thermal stability. The biodegradability of the films was demonstrated by soil degradation properties. In particular, the addition of VVLE and application of US pretreatment improved the structural and antimicrobial as well as the antioxidant activities of the developed alginate-based edible films. The overall findings of this study suggest that US pretreatment and VVLE incorporation have a good potential to develop biodegradable edible active films for food packaging.
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Chitosan/gelatin-based multifunctional film integrated with green tea carbon dots to extend the shelf life of pork
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-04-14 , DOI: 10.1016/j.fpsl.2023.101075
A multifunctional packaging film for extending the shelf life of minced pork was developed by integrating green tea-derived carbon dots (GT-CD) into a chitosan/gelatin (Ch/Gel) polymer blend. The effects of different amounts of GT-CD on the films' antibacterial, antioxidant, and other physicochemical characteristics were investigated. The Ch/Gel film with 3 wt% GT-CD showed high antioxidant activity (99.2% for ABTS and 63.87% for DPPH) and strong antibacterial action (100% eradicating E. coli and L. monocytogenes within 3 h) without significant changes in their film characteristic such as the water vapor permeability. In addition, the prepared film showed excellent UV-blocking properties (∼90.23% of UV-A, 99.65% of UV-B). When packaged with the functional film, the pork showed reduced bacterial growth (less than 1 Log CFU/g after 24 h) and preserved the meat color even when stored at 20 °C for 24 h. The GT-CD-added Ch/Gel-based films with excellent functional properties such as antioxidant, antimicrobial, and UV-barrier properties have a strong probability for active food packaging, particularly for extending shelf life and preserving the visual quality of packaged meat.
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Bioplastics from orange processing byproducts by an ecoefficient hydrothermal approach
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.fpsl.2023.101114
Valorization of orange processing byproducts into bioplastics represents a sustainable alternative to virgin plastics for some applications. In this study, we obtained three films based on such biomass, namely, orange peel (OPe), orange pomace (OPo), and a combination of peel, pomace, and finisher pulp (OPPP). The byproducts were submitted to a “clean” hydrothermal pretreatment at 121 °C for 30 min at 1.2 kgf.cm−2. They were then added with glycerol, homogenized, cast into films, and dried. The OPe film presented higher water vapor permeability and poorer overall tensile properties compared to the other films, possibly due to the lower polysaccharide contents in the peel compared to those in the pomace. The OPPP film was considered the most interesting from a biorefinery perspective since it is made from three orange processing byproducts instead of only one. Moreover, all films exhibited high antioxidant and UV-absorption capacities, indicating their potential applicability as active packaging materials for oxidizable products.
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Regulating structure and properties of gelatine edible film through oxidized poly(2-hydroxyethyl acrylate) crosslinking
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.fpsl.2023.101094
Regulating the structure and properties of gelatine edible films through aldehyde-type crosslinkers is a highly promising approach. In the present study, oxidized poly(2-hydroxyethyl acrylate) (OP) with different aldehyde contents and relative molecular weights was successfully prepared and used for crosslinking modification of gelatine edible films to regulate the material structure and properties. The introduction of OP enhanced the UV light barrier property and the hydrophobicity of the pure gelatine film. Moreover, the tensile strength and flexibility of the gelatine films were significantly improved by OP. The results indicated that aldehyde content and the relative molecular weights of OP played a vital role in regulating the structural and mechanical properties of the edible gelatine films. OP crosslinking is an effective approach in regulating structure and properties of gelatine edible films, and the OP modified gelatine films have the potential to be used as a food packaging material.
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Preparation and application of equilibrium modified atmosphere packaging membranes with polylactic acid and polymers of intrinsic microporosity
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-03-29 , DOI: 10.1016/j.fpsl.2023.101063
PIM-1/PLA equilibrium modified atmosphere packaging (EMAP) membranes were prepared by polylactic acid (PLA) and polymers of intrinsic microporosity (PIM-1). PIM-1/PLA membranes blocked light transmission due to the strong light absorption of PIM-1, thus reducing the damage of light irradiation to mango. Meanwhile, the moisture permeability and gas permeability of PIM-1/PLA membranes increased with the addition of PIM-1, and the highest values appeared at 1.00 % PIM-1/PLA membrane. This feature was contributing to achieving gas equilibrium concentration (10.5–13.5 % of CO2 and 8.1–9.1 % of O2) and discharging water in the membrane, thus providing optimal environment for mango storage. Moreover, the mechanical properties of PIM-1/PLA membrane with more than 0.25 % PIM-1 addition were slightly lower than those of pure PLA membrane, while the elongation at break was not affected. During the mango preservation, 1.00 % PIM-1/PLA membrane inhibited the respiration rate and delayed the quality deterioration, showing the significant potential application as EMAP membrane.
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Supplementary Information
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